molecular formula C14H14N4 B5359413 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine

7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Cat. No. B5359413
M. Wt: 238.29 g/mol
InChI Key: FYZSEIYLVZOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which have been studied extensively for their pharmacological properties.

Scientific Research Applications

7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine involves the inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. This makes it a potential candidate for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine in lab experiments is its specificity for CDKs and COX-2. This allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Additionally, research on the anti-inflammatory and analgesic effects of this compound could lead to the development of new treatments for inflammatory diseases and pain. Finally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-amino-4-cyano-3-(trifluoromethyl)pyridine with isopropyl isocyanide in the presence of palladium catalyst. The resulting intermediate is then reacted with 2-bromo-3-nitropyrazolo[1,5-a]pyridine to yield the final product.

properties

IUPAC Name

7-(5-propan-2-ylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-10(2)12-8-15-9-16-14(12)13-5-3-4-11-6-7-17-18(11)13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSEIYLVZOFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN=C1C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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